molecular formula C14H15NOS B11867207 2-(Thiophen-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol CAS No. 827310-48-5

2-(Thiophen-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol

Cat. No.: B11867207
CAS No.: 827310-48-5
M. Wt: 245.34 g/mol
InChI Key: RUFGWASEQYRJHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Thiophen-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol is a compound that features a thiophene ring attached to a tetrahydroisoquinoline structure. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics . The presence of the thiophene ring in this compound suggests potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol typically involves the condensation of thiophene derivatives with tetrahydroisoquinoline precursors. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiophene derivatives .

Scientific Research Applications

2-(Thiophen-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Thiophen-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol is unique due to the combination of the thiophene ring and the tetrahydroisoquinoline structure, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various scientific and industrial applications .

Properties

CAS No.

827310-48-5

Molecular Formula

C14H15NOS

Molecular Weight

245.34 g/mol

IUPAC Name

2-(thiophen-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-8-ol

InChI

InChI=1S/C14H15NOS/c16-14-5-1-3-11-6-7-15(10-13(11)14)9-12-4-2-8-17-12/h1-5,8,16H,6-7,9-10H2

InChI Key

RUFGWASEQYRJHR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C=CC=C2O)CC3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.